3,5-Dipropyl-1,2,4-triazol-4-ylamine
Overview
Description
3,5-Dipropyl-1,2,4-triazol-4-ylamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dipropyl-1,2,4-triazol-4-ylamine typically involves the reaction of propylamine with 1,2,4-triazole under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dipropyl-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3,5-Dipropyl-1,2,4-triazol-4-ylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.
Medicine: It could be explored for its therapeutic properties and potential use in drug development.
Industry: Its unique chemical properties make it suitable for various industrial applications, such as in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
3,5-Dipropyl-1,2,4-triazol-4-ylamine can be compared with other similar compounds such as 1,2,4-triazol-4-ylamine and 3,5-dipropyl-1,2,4-triazol-3-ylamine
Comparison with Similar Compounds
1,2,4-Triazol-4-ylamine
3,5-Dipropyl-1,2,4-triazol-3-ylamine
4H-1,2,4-Triazol-4-amine
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Properties
IUPAC Name |
3,5-dipropyl-1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-3-5-7-10-11-8(6-4-2)12(7)9/h3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNFZBYCQMAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374455 | |
Record name | 3,5-Dipropyl-1,2,4-triazol-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46054-70-0 | |
Record name | 3,5-Dipropyl-1,2,4-triazol-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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